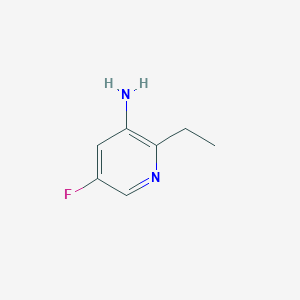

2-Ethyl-5-fluoropyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethyl-5-fluoropyridin-3-amine is a fluorinated pyridine derivative with the molecular formula C7H9FN2. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both an ethyl group and a fluorine atom on the pyridine ring. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated counterparts .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of fluorinated pyridines, including 2-Ethyl-5-fluoropyridin-3-amine, often relies on scalable and efficient synthetic routes. The use of continuous flow reactors and advanced fluorination techniques can enhance yield and purity while minimizing environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethyl-5-fluoropyridin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

Common Reagents and Conditions

Substitution: Reagents such as sodium nitrite (NaNO2) and hydrofluoric acid (HF) are commonly used for diazotization and subsequent fluorination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation can produce pyridine N-oxides .

Applications De Recherche Scientifique

Chemical Synthesis

The synthesis of 2-Ethyl-5-fluoropyridin-3-amine can be achieved through various methods, including:

- Palladium-Catalyzed Cross-Coupling Reactions : This method often employs the Suzuki-Miyaura coupling reaction to introduce different substituents onto the pyridine ring, facilitating the creation of a library of compounds for further investigation.

- Nucleophilic Aromatic Substitution : This approach allows for the introduction of amine functionalities at specific positions on the pyridine ring, enhancing its reactivity and potential applications .

Medicinal Chemistry

This compound has garnered attention in drug development due to its ability to interact with various biological targets. Its applications include:

- Antibacterial Agents : Research has shown that derivatives of this compound exhibit significant antibacterial activity, particularly against gram-positive bacteria. For instance, studies have indicated that certain derivatives demonstrate stronger inhibitory effects than established antibiotics like linezolid .

- Modulation of Glutamate Receptors : Compounds similar to this compound have been found to modulate metabotropic glutamate receptors (mGluRs), leading to alterations in intracellular signaling pathways. This suggests potential therapeutic applications in treating mood disorders and other neurological conditions.

Materials Science

The compound's unique chemical properties make it a valuable building block in the synthesis of advanced materials. It can be used in:

- Polymer Chemistry : The incorporation of this compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength.

Study on Antibacterial Activity

A recent study evaluated various derivatives of this compound for their antibacterial properties. The results indicated that some compounds exhibited minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics, highlighting their potential as new therapeutic agents .

Behavioral Studies in Rodent Models

Research involving rodent models demonstrated that compounds derived from this compound could influence behavior through modulation of glutamatergic transmission. This finding points to its potential use in developing treatments for psychiatric disorders.

Mécanisme D'action

The mechanism of action of 2-Ethyl-5-fluoropyridin-3-amine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Fluoropyridin-3-amine: Similar in structure but lacks the ethyl group, resulting in different chemical properties and reactivity.

2-Ethyl-3-fluoropyridine: Similar but with the fluorine atom in a different position, affecting its chemical behavior.

Uniqueness

2-Ethyl-5-fluoropyridin-3-amine is unique due to the combined presence of an ethyl group and a fluorine atom on the pyridine ring.

Activité Biologique

2-Ethyl-5-fluoropyridin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C8H10FN

- Molecular Weight : 155.17 g/mol

- Structural Features : The compound consists of a pyridine ring with an ethyl group at the second position and a fluorine atom at the fifth position. This configuration enhances its reactivity and biological activity compared to similar compounds.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties, making it a candidate for further exploration in antibiotic development.

- Antioxidant Properties : The compound has shown potential as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases.

- Anticancer Effects : Some studies indicate that it may inhibit cancer cell proliferation by targeting specific molecular pathways.

Table 1: Comparison of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits antibacterial properties | |

| Antioxidant | Potential to reduce oxidative stress | |

| Anticancer | Inhibits cancer cell proliferation |

The biological effects of this compound are believed to stem from its interaction with various biological macromolecules. The following mechanisms have been proposed:

- Receptor Interaction : The compound may interact with specific receptors involved in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

- Enzyme Inhibition : It might inhibit enzymes that are critical for the growth and survival of cancer cells, thereby exerting anticancer effects.

- Oxidative Stress Modulation : By acting as an antioxidant, it could mitigate oxidative damage within cells, contributing to its protective effects against various diseases.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antibacterial Study : A study evaluated the antibacterial efficacy of this compound against several strains of bacteria. Results indicated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as an antibiotic agent.

- Antioxidant Activity Assessment : In vitro assays demonstrated that this compound scavenged free radicals effectively, supporting its classification as a potential antioxidant.

- Cancer Cell Proliferation Inhibition : Research involving cancer cell lines showed that treatment with this compound resulted in decreased cell viability, indicating its potential role in cancer therapy.

Propriétés

IUPAC Name |

2-ethyl-5-fluoropyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-2-7-6(9)3-5(8)4-10-7/h3-4H,2,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCJXNMBXFIDGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=N1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.